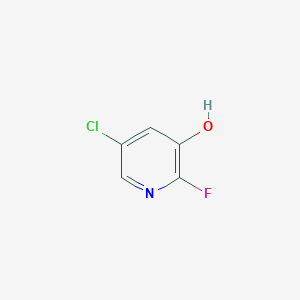

5-Chloro-2-fluoropyridin-3-ol

Description

BenchChem offers high-quality 5-Chloro-2-fluoropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluoropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFSMJDOYAPSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652059 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-65-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents.[1] Among these, fluorinated pyridines have garnered significant attention due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles. 5-Chloro-2-fluoropyridin-3-ol, a member of this important class of compounds, represents a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The presence of three different substituents on the pyridine ring—a chloro group, a fluoro group, and a hydroxyl group—offers multiple points for further chemical modification, making it a versatile intermediate for creating diverse molecular libraries.

This technical guide provides a comprehensive overview of a robust synthetic pathway to 5-Chloro-2-fluoropyridin-3-ol, detailing the underlying chemical principles and experimental procedures. Furthermore, it outlines the essential analytical techniques for the thorough characterization and quality control of the final product.

Synthetic Strategy: A Multi-step Approach to a Highly Functionalized Pyridine

The synthesis of 5-Chloro-2-fluoropyridin-3-ol is a multi-step process that begins with the readily available starting material, 2-aminopyridine. The overall strategy involves the sequential introduction of the chloro and fluoro substituents, followed by the installation of the hydroxyl group. A key intermediate in this pathway is 2,3-difluoro-5-chloropyridine.

Figure 1: Overall synthetic workflow for 5-Chloro-2-fluoropyridin-3-ol.

Part 1: Synthesis of the Trichlorinated Intermediate

The initial phase of the synthesis focuses on producing 2,3,5-trichloropyridine from 2-aminopyridine. This transformation is achieved through a series of well-established reactions in aromatic chemistry.

-

Chlorination: The pyridine ring of 2-aminopyridine is first activated towards electrophilic substitution. Treatment with a chlorinating agent leads to the formation of 2-amino-3,5-dichloropyridine.

-

Diazotization and Sandmeyer Reaction: The amino group of 2-amino-3,5-dichloropyridine is then converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid). This intermediate is subsequently subjected to a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom, yielding 2,3,5-trichloropyridine.[4]

Part 2: Introduction of Fluorine via Halogen Exchange

The next critical step is the selective fluorination of 2,3,5-trichloropyridine to produce 2,3-difluoro-5-chloropyridine. This is typically accomplished through a halogen exchange reaction, where chlorine atoms are substituted by fluorine.

The choice of fluorinating agent is crucial for the success of this reaction. A mixture of potassium fluoride (KF) and cesium fluoride (CsF) is often employed, with a phase-transfer catalyst sometimes added to enhance reactivity.[5] The reaction is generally carried out in a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), at elevated temperatures.[4] The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being the most susceptible to substitution, followed by the chlorine at the 3-position.[5]

Part 3: Final Hydrolysis to Yield 5-Chloro-2-fluoropyridin-3-ol

The final step in the synthesis is the selective hydrolysis of 2,3-difluoro-5-chloropyridine to introduce the hydroxyl group at the 3-position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanism of Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of electron-withdrawing fluorine and chlorine atoms further activates the ring towards SNAr. In this case, a hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile. The attack occurs preferentially at the 3-position due to the electronic effects of the surrounding substituents. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic species. The subsequent departure of the fluoride leaving group restores the aromaticity of the ring, yielding the desired 5-Chloro-2-fluoropyridin-3-ol.

Figure 2: Experimental workflow for the hydrolysis of 2,3-difluoro-5-chloropyridine.

Experimental Protocols

Note on Safety: Many of the reagents used in this synthesis are hazardous.[6] Appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthesis of 2,3-Difluoro-5-chloropyridine (Intermediate)

This protocol is adapted from the general methods described in the patent literature.[4][5]

-

To a solution of 2,3,5-trichloropyridine in a high-boiling polar aprotic solvent (e.g., sulfolane), add a mixture of cesium fluoride (CsF) and potassium fluoride (KF).

-

Heat the reaction mixture to approximately 145°C and maintain for several hours.

-

Increase the temperature to around 190°C and continue the reaction until completion, monitoring by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After cooling, the product is typically isolated by distillation under reduced pressure. The crude product can be further purified by fractional distillation.

Synthesis of 5-Chloro-2-fluoropyridin-3-ol (Final Product)

The following is a general procedure for the hydrolysis step. Optimization of reaction conditions may be necessary.

-

Dissolve 2,3-difluoro-5-chloropyridine in a suitable solvent mixture, such as dioxane and water.

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization of 5-Chloro-2-fluoropyridin-3-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Figure 3: Workflow for the characterization of 5-Chloro-2-fluoropyridin-3-ol.

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electronegative substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. |

| ¹³C NMR | The spectrum will show five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (F, Cl, O) appearing further downfield. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom at the 2-position. Its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (147.54 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-F stretching vibrations, and C-Cl stretching vibrations, as well as aromatic C-H and C=C/C=N stretching frequencies. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the final compound. A pure sample should ideally show a single major peak. |

Conclusion

The synthesis of 5-Chloro-2-fluoropyridin-3-ol, while involving multiple steps, utilizes well-established and scalable chemical transformations. The strategic introduction of substituents onto the pyridine ring provides a versatile platform for the development of new chemical entities in the pharmaceutical and agrochemical industries. Rigorous characterization using a suite of analytical techniques is paramount to ensure the identity and purity of this valuable building block, thereby enabling its effective use in further research and development endeavors.

References

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.

- EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents.

- Yang, X. et al. The Synthesis of 2, 3, 5-trichloropyridine and 2, 3-difluoro-5-chloropyridine.

- Tetrahedron Letters Vol. 54, Issue 37, 2013.

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

- eChemHub. FINE CHEMICALS Solutions. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents.

- Pharmaffiliates. 223771-83-3| Chemical Name : N-(n-Nonyl)deoxygalactonojirimycin. Available at: [Link]

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents.

Sources

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. 5-Chloro-2-fluoro-3-pyridinol, CasNo.1003711-65-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. 1003711-65-6 | 5-Chloro-2-fluoropyridin-3-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

A Comprehensive Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoropyridin-3-ol

Abstract: This technical guide provides a detailed exploration of the key analytical techniques used to characterize the molecular structure of 5-Chloro-2-fluoropyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, this document serves as an expert guide to the predicted spectroscopic signatures based on first principles and data from analogous structures. It offers researchers and drug development professionals a robust framework for structural verification, including predictive analyses for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside validated, step-by-step protocols for data acquisition.

Introduction and Molecular Structure Analysis

5-Chloro-2-fluoropyridin-3-ol is a heterocyclic compound featuring a pyridine core substituted with three distinct functional groups: a chlorine atom, a fluorine atom, and a hydroxyl group. These substituents create a unique electronic and steric environment that defines its chemical reactivity and potential as a scaffold in pharmaceutical design. The precise confirmation of its structure is the foundational step in any research and development workflow.

The structural arrangement—with fluorine at the C2 position, hydroxyl at C3, and chlorine at C5—dictates the expected spectroscopic output. The fluorine atom, being highly electronegative, will exert a strong influence on adjacent nuclei, leading to characteristic couplings in NMR spectroscopy. The hydroxyl group will provide a distinct signature in IR spectroscopy, while the chlorine atom will produce a tell-tale isotopic pattern in mass spectrometry.

Molecular Structure:

Molecular Formula: C₅H₃ClFNO Molecular Weight: 147.54 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-2-fluoropyridin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyridine ring, in addition to a broad signal for the hydroxyl proton. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will affect the chemical shift of the exchangeable OH proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~8.0 - 8.2 | Doublet of doublets (dd) | ~2.5 Hz (⁴JHH), ~1.5 Hz (⁵JHF) | H-6 | This proton is deshielded by the adjacent electronegative nitrogen atom. It will exhibit a small four-bond coupling to H-4 and a smaller five-bond coupling to the fluorine at C-2. |

| ~7.6 - 7.8 | Doublet of doublets (dd) | ~2.5 Hz (⁴JHH), ~4.0 Hz (⁴JHF) | H-4 | This proton is ortho to the chlorine atom. It will show a four-bond coupling to H-6 and a more significant four-bond coupling to the fluorine atom. |

| ~5.0 - 6.0 | Broad singlet (br s) | - | OH | The chemical shift of this hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to hydrogen bonding and chemical exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are heavily influenced by the attached substituents, and the fluorine atom will introduce characteristic carbon-fluorine couplings (JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (¹JCF, ²JCF etc.) | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~155 - 160 | Doublet (d) | Large, ~230-250 Hz | C-2 | Directly attached to fluorine, this carbon experiences strong deshielding and a large one-bond C-F coupling, making it highly distinctive. |

| ~140 - 145 | Doublet (d) | Small, ~5-10 Hz | C-6 | This carbon is adjacent to the nitrogen and will show a small three-bond C-F coupling (³JCF). |

| ~135 - 140 | Doublet (d) | Medium, ~15-25 Hz | C-3 | Attached to the hydroxyl group, its chemical shift is also influenced by a two-bond C-F coupling (²JCF) from the fluorine at C-2. |

| ~125 - 130 | Singlet (s) | - | C-5 | Attached to chlorine, its signal is typically sharp. Any coupling to fluorine (⁴JCF) would be very small or unresolved. |

| ~120 - 125 | Doublet (d) | Small, ~3-5 Hz | C-4 | This carbon will exhibit a three-bond C-F coupling (³JCF). |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine environment. A single signal is expected.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality and Insights |

|---|

| -70 to -90 | Multiplet (m) | JHF ≈ 1.5 Hz, 4.0 Hz | F at C-2 | The chemical shift is typical for a fluoroaromatic compound. The signal will be split by the protons at C-4 and C-6, resulting in a complex multiplet or a doublet of doublets. |

Standard Operating Protocol: NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible.

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Chloro-2-fluoropyridin-3-ol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Using a solvent with a known residual peak is crucial for chemical shift referencing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not using the solvent peak for referencing.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape. This is critical for resolving small coupling constants.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., -2 to 12 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch to the ¹³C probe configuration.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover ~0 to 180 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Switch to the ¹⁹F probe configuration.

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected fluoroaromatic range (e.g., -60 to -120 ppm).

-

Referencing can be done using an external standard like CFCl₃.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the chemical shift axis using the TMS or residual solvent peak for ¹H and ¹³C.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants for all spectra.

-

Diagram: Standard NMR Workflow

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of 5-Chloro-2-fluoropyridin-3-ol will be characterized by absorptions from the O-H, C-F, C-Cl, and aromatic ring bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Insights |

|---|---|---|---|

| 3200 - 3500 | O-H stretch | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding from the hydroxyl group. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Typical for protons on an aromatic ring. |

| 1550 - 1600 | Aromatic C=C and C=N stretch | Medium-Strong | These absorptions confirm the presence of the pyridine ring. |

| 1200 - 1300 | C-O stretch | Strong | Characteristic of the bond between the aromatic ring and the hydroxyl group. |

| 1050 - 1150 | C-F stretch | Strong | A strong, sharp peak in this region is a reliable indicator of the carbon-fluorine bond. |

| 700 - 850 | C-Cl stretch | Medium | The carbon-chlorine stretch appears in the fingerprint region and provides supporting evidence for the structure. |

Standard Operating Protocol: ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify key functional groups.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Application:

-

Place a small amount of the solid sample (or a single drop if liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Perform an ATR correction if necessary to make the spectrum appear more like a traditional transmission spectrum.

-

Label the significant peaks corresponding to the identified functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of chlorine and bromine.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Because chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will show two peaks for the molecular ion:

-

m/z 147: Corresponding to the molecule containing ³⁵Cl.

-

m/z 149: Corresponding to the molecule containing ³⁷Cl.

-

The intensity ratio of these two peaks (the M⁺ to M+2 ratio) will be approximately 3:1 . This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

-

-

Key Fragmentation: Fragmentation in EI-MS would likely involve the loss of small, stable molecules or radicals:

-

Loss of CO (M-28): A common fragmentation pathway for phenols and related compounds.

-

Loss of Cl (M-35): Loss of the chlorine radical.

-

Loss of F or HF: Though less common than Cl loss, it is a possible fragmentation pathway.

-

Diagram: Isotopic Pattern Logic

Caption: The origin of the 3:1 isotopic pattern in MS.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating confirmation of the identity and purity of 5-Chloro-2-fluoropyridin-3-ol.

-

MS confirms the molecular weight (147.54 g/mol ) and the presence of one chlorine atom via the characteristic ~3:1 ratio of the M⁺ and M+2 peaks at m/z 147 and 149.

-

IR spectroscopy confirms the presence of key functional groups: a hydroxyl group (broad O-H stretch ~3300 cm⁻¹) and a C-F bond (strong stretch ~1100 cm⁻¹).

-

NMR spectroscopy elucidates the precise connectivity:

-

¹³C NMR confirms five distinct aromatic carbons, with the C-2 signal split into a large doublet, confirming the C-F bond location.

-

¹H NMR confirms two protons on the aromatic ring, with their splitting patterns (coupling to each other and to the fluorine) confirming their relative positions at C-4 and C-6.

-

¹⁹F NMR provides a direct signal for the fluorine atom, with its multiplicity confirming its proximity to the two aromatic protons.

-

When all predicted data points align with the experimental results from these orthogonal techniques, the structure of 5-Chloro-2-fluoropyridin-3-ol can be assigned with a high degree of confidence.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

A Practical Guide to the Structural Elucidation of 5-Chloro-2-fluoropyridin-3-ol: A Hypothetical Crystallographic Study

Foreword: In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is the bedrock of its function. For novel compounds such as 5-Chloro-2-fluoropyridin-3-ol, an understanding of its solid-state architecture is paramount for predicting its behavior, from solubility and stability to its interaction with biological targets. This guide addresses the topic of the X-ray crystal structure of 5-Chloro-2-fluoropyridin-3-ol. As of the latest search of public crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this specific compound has not been reported.

Therefore, this document transitions from a descriptive analysis of a known structure to a prescriptive, in-depth technical guide outlining the complete workflow for its determination and analysis. We will treat 5-Chloro-2-fluoropyridin-3-ol as our target, providing researchers, scientists, and drug development professionals with a robust framework for its structural elucidation via single-crystal X-ray diffraction.

Part 1: The Strategic Imperative for Structural Analysis

The subject molecule, 5-Chloro-2-fluoropyridin-3-ol, is a substituted pyridine. This class of compounds is a cornerstone in medicinal chemistry and agrochemicals. The presence of a hydroxyl group, a fluorine atom, and a chlorine atom on the pyridine ring suggests a rich potential for various intermolecular interactions, including hydrogen bonding and halogen bonding. These interactions will govern the crystal packing and, consequently, the material's physicochemical properties. A definitive crystal structure would provide invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for drug development.

-

Structure-Activity Relationships (SAR): A foundational piece of data for computational modeling and rational drug design.

Part 2: The Experimental and Computational Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both experimental skill and computational acumen. The following sections detail a comprehensive, self-validating protocol for the structural determination of 5-Chloro-2-fluoropyridin-3-ol.

Synthesis and Purification

While various synthetic routes to substituted pyridinols exist, a plausible approach for obtaining high-purity 5-Chloro-2-fluoropyridin-3-ol is essential for successful crystallization. The compound is commercially available from suppliers such as BLD Pharm[1]. For the purpose of this guide, we will assume the acquisition of the compound from a commercial source.

Protocol for Material Preparation:

-

Purity Verification: Upon receipt, the purity of the compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly hinder crystallization.

-

Recrystallization for Purification: If necessary, the compound should be recrystallized from a suitable solvent or solvent system to achieve the highest possible purity.

Crystal Growth: The Art and Science

The growth of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small molecule like 5-Chloro-2-fluoropyridin-3-ol, several techniques should be attempted in parallel.

Experimental Protocol for Crystal Growth:

-

Solvent Screening: A wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: Saturated solutions of the compound in various volatile solvents are prepared in small vials, which are then loosely capped to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature, or below, to induce crystallization.

The following diagram illustrates the decision-making process in the crystal growth workflow.

Caption: Workflow for the crystallization of 5-Chloro-2-fluoropyridin-3-ol.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers are equipped with sensitive detectors and powerful X-ray sources.

Experimental Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data provides the basis for solving the crystal structure. This is a computational process that involves determining the positions of the atoms in the unit cell.

Computational Protocol for Structure Solution and Refinement:

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. Anisotropic displacement parameters are refined for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Data Analysis and Interpretation

With a fully refined structure, the final step is a thorough analysis of the molecular and supramolecular features.

Data to be Analyzed:

-

Molecular Geometry: Bond lengths, bond angles, and torsion angles are compared to standard values and to those of related structures in the Cambridge Structural Database (CSD).

-

Intermolecular Interactions: Hydrogen bonds, halogen bonds, and other non-covalent interactions are identified and characterized based on their geometries.

-

Crystal Packing: The overall arrangement of molecules in the crystal lattice is visualized and described.

The following table summarizes the kind of crystallographic data that would be expected for 5-Chloro-2-fluoropyridin-3-ol, based on typical values for small organic molecules.

| Parameter | Expected Value/Information |

| Chemical Formula | C₅H₃ClFNO |

| Formula Weight | 147.54 g/mol |

| Crystal System | Monoclinic or Orthorhombic (most common for small organics) |

| Space Group | e.g., P2₁/c, P-1, Pbca |

| a, b, c (Å) | 5 - 15 Å |

| α, β, γ (°) | 90° or near 90° for monoclinic/orthorhombic |

| Volume (ų) | 400 - 800 ų |

| Z (molecules per cell) | 2, 4, or 8 |

| Density (calculated) | 1.6 - 1.8 g/cm³ |

| R-factor | < 0.05 for a well-refined structure |

The relationship between the experimental and computational steps is illustrated in the following diagram:

Caption: Overall workflow for X-ray crystal structure determination.

Part 3: Conclusion and Future Outlook

While the crystal structure of 5-Chloro-2-fluoropyridin-3-ol remains to be determined, this guide provides a comprehensive roadmap for its elucidation. By following the detailed protocols for crystallization, data collection, structure solution, and analysis, researchers can obtain a definitive three-dimensional model of this molecule. Such a structure would be a valuable addition to the scientific literature and would provide a critical foundation for the further development of this compound in medicinal chemistry and materials science. The principles and workflows outlined herein are broadly applicable to the structural determination of other novel small molecules.

References

Sources

A Technical Guide to Quantum Chemical Calculations for 5-Chloro-2-fluoropyridin-3-ol: Methodologies and Applications

Introduction: Elucidating the Electronic Landscape of a Key Pharmaceutical Building Block

5-Chloro-2-fluoropyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] The specific arrangement of its substituents—a hydroxyl group, a chlorine atom, and a fluorine atom—creates a unique electronic and structural profile that dictates its reactivity and potential interactions with biological targets.

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing profound insights into molecular structure, stability, and reactivity at the atomic level.[4][5] For a molecule like 5-Chloro-2-fluoropyridin-3-ol, computational methods, particularly Density Functional Theory (DFT), allow us to predict properties that are challenging to measure experimentally. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven workflow for the computational analysis of this molecule. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

The Central Question: Tautomeric Preference in Substituted Pyridinols

A critical and often overlooked aspect of hydroxypyridines is their capacity to exist in tautomeric forms.[6] 5-Chloro-2-fluoropyridin-3-ol is subject to keto-enol tautomerism, existing in equilibrium between the hydroxy (-ol) form and the corresponding pyridinone (-one) form. The relative stability of these two tautomers can dramatically influence the molecule's chemical behavior, including its hydrogen bonding capabilities and interaction with enzyme active sites.[7][8][9] Therefore, the first and most crucial step in any computational analysis is to determine the predominant tautomer.

Caption: Tautomeric equilibrium between the hydroxy and keto forms of the title compound.

Foundational Methodology: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For medium-sized organic molecules like substituted pyridines, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4]

-

Expertise in Functional Selection: We recommend the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing reliable results for the geometries and energies of a wide range of organic systems. While newer functionals exist, B3LYP's performance for conformational energies and tautomeric equilibria in similar systems is well-documented.[6][10] For systems where π-electron delocalization is a concern, density-corrected DFT or dispersion-corrected functionals might also be considered for higher accuracy.[11][12]

-

The Importance of the Basis Set: A robust basis set is crucial for accurately describing a molecule containing electronegative atoms (F, Cl, O, N) with lone pairs. We will employ the 6-311++G(d,p) basis set.

-

6-311G: A triple-zeta basis set, providing flexibility for valence electrons.

-

++: Diffuse functions on both heavy atoms and hydrogens. These are essential for describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

-

(d,p): Polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.

-

This combination, B3LYP/6-311++G(d,p), represents a reliable and widely-used level of theory for obtaining high-quality results for substituted pyridines.[4][13]

A Validated Step-by-Step Computational Workflow

The following section details a self-validating protocol for the complete computational analysis of 5-Chloro-2-fluoropyridin-3-ol. This workflow ensures that each step builds upon a reliable foundation, leading to trustworthy final data.

Caption: A comprehensive workflow for the quantum chemical analysis of molecular properties.

Protocol 4.1: Molecular Structure Preparation

-

Software: Use a molecular builder such as Avogadro, ChemDraw, or GaussView.

-

Procedure:

-

Construct the 3D structures for both the hydroxy (-ol) and keto (-one) tautomers of 5-Chloro-2-fluoropyridin-3-ol.

-

Pay close attention to initial bond lengths and angles, although the subsequent optimization will refine these.

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the builder software. This provides a reasonable starting point for the quantum mechanical calculation.

-

Save the coordinates of each tautomer in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).

-

Protocol 4.2: Geometry Optimization

The goal of this step is to find the molecular structure that corresponds to a minimum on the potential energy surface.

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt

-

Explanation of Keywords:

-

#p: Requests "punch" output with more detail.

-

B3LYP/6-311++G(d,p): Specifies the level of theory as discussed in Section 3.

-

Opt: The primary keyword instructing the software to perform a geometry optimization.

-

-

Execution: Run the calculation for each tautomer separately. The process is iterative and converges when the forces on the atoms are close to zero.

Protocol 4.3: Vibrational Frequency Analysis

This is a critical self-validation step . It serves two purposes: to confirm that the optimized structure is a true energy minimum and to calculate theoretical vibrational spectra (IR and Raman).[4]

-

Software: Same as above.

-

Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Freq

-

Procedure: This calculation must be performed on the optimized geometry from the previous step, using the exact same level of theory.

-

Validation: Upon completion, inspect the output file for the calculated vibrational frequencies.

-

A true minimum will have zero imaginary frequencies.

-

If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

-

Protocol 4.4: Electronic and Spectroscopic Property Analysis

Once the true minimum energy structures are validated, you can calculate a wide range of molecular properties. This calculation is often performed concurrently with the frequency analysis.

-

Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Freq Pop=NBO NMR

-

Explanation of Keywords:

-

Freq: As described above.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and hyperconjugation.[4]

-

NMR: Calculates theoretical NMR chemical shifts and spin-spin coupling constants.

-

-

Key Outputs to Analyze:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity.[13][14]

-

Molecular Electrostatic Potential (ESP): The ESP map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reaction sites.[15]

-

Thermochemical Data: The output provides the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G), which are essential for accurately comparing the relative stability of the two tautomers.

-

Data Interpretation and Analysis

The raw output from quantum chemical calculations must be synthesized into chemically meaningful insights.

Table 1: Energetic Comparison of Tautomers

This table presents illustrative data to determine the most stable tautomer. The relative Gibbs Free Energy (ΔG) is the most reliable indicator of stability at a given temperature.

| Tautomer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Energy (ΔG, kcal/mol) |

| Hydroxy Form | -884.12345 | -884.01234 | -884.04567 | 0.00 |

| Keto Form | -884.11987 | -884.00912 | -884.04123 | +2.79 |

| Note: These are representative values. The sign and magnitude of ΔG will determine the equilibrium population. |

Interpretation: In this illustrative case, the hydroxy form is more stable by 2.79 kcal/mol. This suggests that under equilibrium conditions, the hydroxy tautomer would be the predominant species. The analysis of related hydroxypyridine systems often shows a delicate balance, with the pyridone form being favored in some cases.[6][7]

Table 2: Frontier Molecular Orbital Analysis of the Stable Tautomer

This analysis provides insight into the molecule's electronic reactivity. A larger HOMO-LUMO gap generally implies greater kinetic stability.

| Property | Energy (eV) | Description |

| HOMO | -7.15 | Represents the ability to donate an electron. |

| LUMO | -1.58 | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 5.57 | Relates to electronic excitability and chemical reactivity. |

Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The locations of these orbitals (visualized using software like GaussView) show where the molecule is most likely to participate in electron transfer reactions. For substituted pyridines, these orbitals are typically delocalized across the π-system.

Table 3: Calculated vs. Experimental Spectroscopic Data

Comparing calculated data to experimental results is the ultimate validation of the chosen computational model.

| Property | Calculated Value | Experimental Value |

| IR: O-H Stretch (cm⁻¹) | ~3450 (scaled) | Broad peak ~3200-3500[16] |

| ¹H NMR: OH Proton (ppm) | ~5.0 - 6.0 | Variable, exchanges with D₂O[16] |

| ¹³C NMR: C-Cl (ppm) | ~130 - 140 | Dependent on local environment |

| Note: Calculated vibrational frequencies are often systematically overestimated and should be scaled by a known factor (e.g., ~0.96 for B3LYP) for better comparison with experimental IR spectra. |

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the computational analysis of 5-Chloro-2-fluoropyridin-3-ol using Density Functional Theory. By following this protocol—from addressing the critical issue of tautomerism to performing validated geometry optimizations, frequency analyses, and property calculations—researchers can gain reliable and predictive insights into the molecule's structure, stability, and electronic properties. This computational data provides an invaluable foundation for understanding its reactivity, guiding synthetic efforts, and accelerating the rational design of new pharmaceuticals and functional materials.

References

- BenchChem. (n.d.). Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide.

-

Pramanik, A., & Phukan, P. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 127(4), 631-639. Retrieved from [Link]

- BenchChem. (n.d.). Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability.

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]

-

Schlegel, H. B., et al. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Retrieved from [Link]

-

Li, S., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Frontiers in Chemistry, 9, 788775. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-fluoropyridin-3-amine Derivatives.

-

Shibl, M. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Retrieved from [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized molecular structure of 5-chloro-2-fluoropyridine. Retrieved from [Link]

-

KNECHT, M. R., et al. (2023). Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

da Silva, G. F., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(9), e19110917871. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2023). The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

-

Herbert, J. M., et al. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Molecular Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. asc.ohio-state.edu [asc.ohio-state.edu]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Tautomerism of 5-Chloro-2-fluoropyridin-3-ol

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 5-Chloro-2-fluoropyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, electronic, and environmental factors governing the equilibrium between its potential tautomeric forms. We will explore the underlying principles of pyridin-3-ol tautomerism, predict the influence of chloro and fluoro substituents, and detail robust experimental and computational methodologies for the characterization of this equilibrium. This guide aims to serve as a foundational resource, blending theoretical principles with practical, field-proven insights to facilitate a deeper understanding and manipulation of this important chemical scaffold.

Introduction: The Dynamic Nature of Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and materials science.[1] In the realm of heterocyclic compounds, the tautomerism of hydroxypyridines is of particular interest due to its influence on molecular properties such as polarity, hydrogen bonding capability, and biological activity. 3-Hydroxypyridine, the parent compound of the molecule of interest, is known to exist in a tautomeric equilibrium between its enol (hydroxypyridine) form and a zwitterionic keto (pyridinium-3-olate) form.[2] The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and pH.[3]

The introduction of substituents onto the pyridine ring can dramatically alter the electronic landscape of the molecule, thereby shifting the tautomeric equilibrium. This guide focuses on 5-Chloro-2-fluoropyridin-3-ol, a halogenated derivative where the interplay of the electron-withdrawing inductive effects and potential resonance effects of the chlorine and fluorine atoms are expected to significantly influence the relative stabilities of the tautomers. Understanding and controlling this tautomerism is crucial for the rational design of novel therapeutics and functional materials.

The Tautomeric Landscape of 5-Chloro-2-fluoropyridin-3-ol

For 5-Chloro-2-fluoropyridin-3-ol, we can postulate the existence of two primary tautomeric forms in solution: the enol form and the zwitterionic keto form.

-

Enol Tautomer (5-Chloro-2-fluoropyridin-3-ol): This form retains the aromaticity of the pyridine ring and possesses a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

-

Zwitterionic Keto Tautomer (5-Chloro-2-fluoro-1H-pyridin-3-one): This form features a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. While the aromaticity of the pyridine ring is disrupted, the zwitterionic form can be significantly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.

The chloro and fluoro substituents are expected to exert a strong electron-withdrawing inductive effect, which would decrease the electron density of the pyridine ring. This effect would likely increase the acidity of the hydroxyl group in the enol form and stabilize the positive charge on the nitrogen in the zwitterionic form. Computational studies on related halogenated pyridines have shown that fluorine and chlorine substituents significantly impact the electronic structure and in-plane ring normal modes.[4]

Below is a logical diagram illustrating the tautomeric equilibrium.

Caption: Tautomeric equilibrium of 5-Chloro-2-fluoropyridin-3-ol.

Proposed Synthesis of 5-Chloro-2-fluoropyridin-3-ol

A more general approach for the synthesis of polysubstituted 3-hydroxypyridines has been reported involving a Pd(0)-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[5] While complex, this methodology offers a high degree of control over the substitution pattern.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 5-Chloro-2-fluoropyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for studying tautomeric equilibria in solution.[7] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 5-Chloro-2-fluoropyridin-3-ol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). Concentrations should be in the range of 10-20 mg/mL.

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution.

-

Expected Observations: The enol form is expected to show distinct aromatic proton signals and a hydroxyl proton signal. The zwitterionic form will exhibit different chemical shifts for the ring protons due to the change in the electronic structure. The position of the equilibrium can be estimated by integrating the signals corresponding to each tautomer.

-

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra.

-

Expected Observations: The carbon spectrum will provide clear evidence for the presence of either a C-O bond (enol form, typically ~150-160 ppm) or a C=O bond (keto form, typically >170 ppm).

-

-

¹⁵N NMR Spectroscopy: If isotopically labeled material is available, ¹⁵N NMR can be highly informative.

-

Expected Observations: The nitrogen chemical shift will be significantly different for the neutral pyridine nitrogen in the enol form versus the positively charged pyridinium nitrogen in the zwitterionic form.

-

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring changes in the electronic structure of molecules and is well-suited for studying tautomeric equilibria.[3]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of 5-Chloro-2-fluoropyridin-3-ol in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Expected Observations: The enol and zwitterionic forms are expected to have distinct absorption maxima (λ_max). The enol form, being more aromatic, might absorb at a shorter wavelength compared to the more conjugated zwitterionic form. By analyzing the changes in the spectra as a function of solvent polarity, the position of the equilibrium can be inferred.[8][9]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify key functional groups characteristic of each tautomer.[10]

Experimental Protocol:

-

Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using appropriate IR-transparent cells and solvents.

-

Spectral Acquisition: Record the IR spectra over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Expected Observations: The enol form will exhibit a characteristic O-H stretching vibration (typically broad, ~3200-3600 cm⁻¹) and C-O stretching vibration (~1200 cm⁻¹). The zwitterionic keto form will show a strong C=O stretching vibration (~1650-1700 cm⁻¹) and N⁺-H stretching if applicable.[11]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[12]

Experimental Protocol:

-

Crystal Growth: Grow single crystals of 5-Chloro-2-fluoropyridin-3-ol from a suitable solvent.

-

Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure.

-

Analysis: The resulting structure will unambiguously show which tautomer is present in the solid state and provide precise bond lengths and angles. This information can be used to benchmark computational models.

Computational Modeling of Tautomerism

Quantum chemical calculations are an indispensable tool for complementing experimental studies of tautomerism.[13] They can provide insights into the relative energies of tautomers, transition state structures for their interconversion, and predicted spectroscopic properties.

Computational Workflow:

-

Structure Optimization: Optimize the geometries of the enol and zwitterionic tautomers of 5-Chloro-2-fluoropyridin-3-ol using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Calculate the relative electronic energies of the tautomers. To obtain free energies, perform frequency calculations to determine the zero-point vibrational energies and thermal corrections.

-

Solvent Effects: Incorporate the effects of different solvents using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict the tautomeric equilibrium in solution.

-

Spectroscopic Prediction: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Below is a diagram of the computational workflow.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transient infrared spectroscopy: a new approach to investigate valence tautomerism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-fluoropyridin-3-ol: Properties, Reactivity, and Applications

Abstract

5-Chloro-2-fluoropyridin-3-ol (CAS No. 1003711-65-6) is a halogenated pyridinol derivative that presents a unique combination of functional groups, positioning it as a valuable heterocyclic building block for the fields of medicinal chemistry and materials science. The presence of a nucleophilic hydroxyl group, alongside chloro and fluoro substituents on an electron-deficient pyridine core, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details authoritative, step-by-step protocols for the experimental determination of key parameters such as melting point, aqueous solubility, and pKa, designed to ensure data integrity and reproducibility. Furthermore, this document explores the predicted spectral characteristics and discusses the chemical reactivity of the molecule, offering insights into its potential for synthetic transformations. Grounded in established chemical principles, this whitepaper serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of 5-Chloro-2-fluoropyridin-3-ol.

Molecular Identity and Core Physical Properties

5-Chloro-2-fluoropyridin-3-ol is a substituted pyridine registered under CAS number 1003711-65-6.[1][2][3] Its structure features a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxyl group at the 3-position. This arrangement of an electron-donating hydroxyl group and electron-withdrawing halogens on the pyridine ring creates a molecule with distinct electronic properties and reactivity.

The compound is typically described as a white to off-white solid and is recommended for storage at refrigerated temperatures (2-8°C) to ensure long-term stability.[2] A summary of its key identifiers and physicochemical properties is presented in Table 1. It is critical to note that while some data is available from suppliers, many key physical parameters are currently based on computational predictions and await experimental verification.

| Property | Value | Source (Reference) |

| IUPAC Name | 5-Chloro-2-fluoropyridin-3-ol | N/A |

| Synonyms | 5-Chloro-2-fluoro-3-hydroxypyridine | [4] |

| CAS Number | 1003711-65-6 | [1][4] |

| Molecular Formula | C₅H₃ClFNO | [1][4] |

| Molecular Weight | 147.53 g/mol | [2][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 313.3 ± 37.0 °C (Predicted) | [4] |

| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.14 ± 0.10 (Predicted) | [5] |

| XLogP3 | 2.04 (Predicted) | [4] |

| Flash Point | 143.3 ± 26.5 °C (Predicted) | [4] |

| Storage | Sealed in dry, 2-8°C | [2] |

Predicted Spectral Characteristics

While experimentally derived spectral data for 5-Chloro-2-fluoropyridin-3-ol is not widely published, its structure allows for the confident prediction of key features in various spectroscopic analyses. Such predictions are invaluable for compound identification and quality control during synthesis and experimentation. Some suppliers may offer analytical data upon request.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet, coupled to the H-6 proton. Its chemical shift will be influenced by the adjacent electron-donating hydroxyl group and the meta-positioned chloro group.

-

H-6: This proton, adjacent to the nitrogen and meta to the hydroxyl group, should also appear as a doublet from coupling to the H-4 proton. Long-range coupling to the fluorine at C-2 may also be observed.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals for the five carbon atoms of the pyridine ring.

-

The carbons bonded to the electronegative fluorine (C-2), chlorine (C-5), and oxygen (C-3) atoms are expected to be the most deshielded, appearing further downfield.

-

The C-F and C-Cl bonds will result in characteristic chemical shifts. The signal for C-2 will likely appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Similarly, C-3 and C-4 may show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-F Stretch: A strong, sharp absorption band characteristic of an aryl-fluoride bond is expected in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: A moderate to strong absorption in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl bond.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 147. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom in the molecule.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be confirmed through rigorous experimentation. The following sections detail standard, self-validating protocols for determining the melting point, solubility, and pKa of 5-Chloro-2-fluoropyridin-3-ol.

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This protocol utilizes a slow heating rate near the melting point to ensure thermal equilibrium between the sample and the heating block, which is crucial for an accurate reading.

Protocol Steps:

-

Sample Preparation: Ensure the solid sample is thoroughly dried, for instance in a vacuum desiccator, to remove any residual solvent.[7] Finely crush the sample into a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column 2.5-3.5 mm high at the bottom.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Initial Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Insert a new sample. Heat rapidly to about 10-15°C below the approximate melting point found in the initial scan. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

-

Replicate: Repeat the determination at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

Expertise & Causality: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[9] By agitating an excess of the solid in a solvent for an extended period, this method ensures that the solution reaches saturation. Subsequent analysis of the supernatant provides the concentration of the dissolved compound at equilibrium.

Protocol Steps:

-

System Preparation: To a series of vials, add an excess amount of 5-Chloro-2-fluoropyridin-3-ol to a known volume of the desired aqueous solvent (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines for biopharmaceutical classification).[10] The excess solid ensures that equilibrium saturation can be achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, centrifuge the aliquot at high speed.[10]

-

Sample Analysis: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, the concentration of the solute in the supernatant should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the values are consistent.[10]

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Causality: The pKa value defines the extent of ionization of a compound at a given pH. This is crucial for predicting its behavior in physiological environments and for developing analytical separation methods. Potentiometric titration is a highly precise method that measures the change in pH of a solution upon the incremental addition of a titrant (a strong acid or base). The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[11][12]

Protocol Steps:

-

Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[13]

-

Sample Preparation: Accurately prepare a solution of the compound in purified, CO₂-free water at a known concentration (e.g., 0.01 M).[12] If solubility is low, a co-solvent like methanol can be used, but the result will be an apparent pKa specific to that solvent system.[11]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin stirring with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Since the hydroxyl group is acidic, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.10 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this titration curve. The most accurate value is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Replicate: Perform the titration in triplicate to ensure the precision of the result.[13]

Reactivity Profile and Synthetic Potential

The chemical behavior of 5-Chloro-2-fluoropyridin-3-ol is dictated by the interplay of its three functional groups. The pyridine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing halogen substituents.

-

Acidity of the Hydroxyl Group: The hydroxyl group at the C-3 position behaves as a weak acid, similar to a phenol. The electron-withdrawing nature of the ring and the halogen substituents will increase its acidity (lower its pKa) compared to phenol itself. This site can be readily deprotonated with a suitable base to form a phenoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation).

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is highly activated towards SNAr due to its strong electron-withdrawing inductive effect and its position ortho to the ring nitrogen. It is generally a better leaving group than chlorine in SNAr reactions on electron-deficient rings. Therefore, treatment with various nucleophiles (e.g., amines, alkoxides, thiols) is expected to result in the selective displacement of the C-2 fluorine atom over the C-5 chlorine atom.

-

Electrophilic Aromatic Substitution: Due to the strong deactivating effects of the pyridine nitrogen and the halogens, electrophilic substitution on the ring is expected to be very difficult and require harsh reaction conditions.

Applications in Research and Development

Halogenated pyridines are cornerstone building blocks in modern drug discovery.[14][15] The specific substitution pattern of 5-Chloro-2-fluoropyridin-3-ol makes it a highly attractive scaffold for generating libraries of complex molecules for biological screening.

-

Pharmaceutical Intermediates: The versatile reactivity of this compound allows it to serve as a precursor for a wide range of more complex derivatives. For instance, related fluoropyridine structures are integral components of approved drugs and clinical candidates, including kinase inhibitors for oncology and G-protein-coupled receptor (GPR119) agonists for the treatment of diabetes.[16][17] The hydroxyl group provides a handle for introducing diverse side chains, while the C-2 fluorine allows for the introduction of amine or other nucleophilic fragments that are common in pharmacologically active agents.

-

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. The structural motifs present in 5-Chloro-2-fluoropyridin-3-ol can be found in various herbicides and pesticides.[18]

Safety and Handling

While a complete, experimentally verified safety profile for 5-Chloro-2-fluoropyridin-3-ol is not available, data from suppliers and structurally similar compounds indicate that it should be handled with care.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Storage and Incompatibilities: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion